2,4-dioxo-3-propyl-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Beschreibung
This compound is a spirocyclic triazole derivative with the molecular formula C₁₈H₂₁F₃N₄O₃ and a molecular weight of 398.385 g/mol. Its core structure comprises a 1,3,8-triazaspiro[4.5]decane scaffold, featuring:
- Two oxo groups at positions 2 and 2.
- A propyl substituent at position 2.
- A carboxamide group at position 8, linked to a 2-(trifluoromethyl)phenyl moiety.
Eigenschaften
IUPAC Name |
2,4-dioxo-3-propyl-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-2-9-25-14(26)17(23-16(25)28)7-10-24(11-8-17)15(27)22-13-6-4-3-5-12(13)18(19,20)21/h3-6H,2,7-11H2,1H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDGCZJMSYPDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the compound and related analogs:
Key Findings from Comparative Analysis:
Substituent Position Matters :
- The 2-(trifluoromethyl)phenyl group in the main compound (vs. 3-position in ) likely improves steric compatibility with hydrophobic enzyme pockets, as seen in PLD inhibitors .
- Positional isomerism can lead to >10-fold differences in IC₅₀ values for enzyme targets .
Trifluoromethyl vs. Other Groups: The CF₃ group in the main compound increases metabolic stability compared to non-fluorinated analogs (e.g., RS 102221 ). Replacement with chlorine (as in ) or methoxy groups (as in ) alters electronic properties and binding kinetics.
Impact of Spirocyclic Rigidity :
- Compounds with bulkier substituents (e.g., 4-chlorophenylmethyl in ) exhibit reduced solubility but enhanced target engagement due to hydrophobic interactions.
- The propyl group in the main compound balances flexibility and rigidity, optimizing pharmacokinetics .
Synthetic Accessibility :
Vorbereitungsmethoden
Primary Reaction: Formation of the Cyclic Urea Intermediate
The primary reaction combines urea , diethyl oxalate , ammonium carbonate , and sodium in anhydrous methanol under reflux conditions. The molar ratio of diethyl oxalate to urea is critical, typically maintained at 1:1.1–1.3 to ensure complete cyclization. Sodium acts as a base, deprotonating urea and facilitating nucleophilic attack on diethyl oxalate. Ammonium carbonate introduces ammonium ions, which stabilize intermediates during cyclization.
Reaction Conditions :
-
Solvent: Anhydrous methanol
-
Temperature: 25–30°C
-
Stirring Duration: 2–3 hours post-ammonium carbonate addition
Key Observation : Substituting methanol with polar aprotic solvents (e.g., DMF) reduces yield due to incomplete dissolution of reactants.
Secondary Reaction: Acid-Catalyzed Ring Contraction
The intermediate from the primary reaction undergoes treatment with concentrated hydrochloric acid (HCl) to protonate the urea nitrogen, triggering ring contraction. This step converts the six-membered ring into a five-membered spirocyclic structure.
Reaction Formula :
Optimization : Maintaining temperatures below 30°C prevents decomposition of the acid-sensitive intermediate.
Intermediate Reaction: Propyl Group Introduction
To introduce the 3-propyl substituent, 2-(propylamino)acetaldehyde replaces the ethyl variant used in analogous syntheses. This aldehyde reacts with the spirocyclic ammonium chloride in the presence of potassium ferricyanide (K₃[Fe(CN)₆]) as an oxidizing agent.
Molar Ratios :
Yield Impact : Excess potassium ferricyanide (>0.10 equiv.) leads to overoxidation, reducing yield by 15–20%.
Functionalization with the Trifluoromethylphenyl Carboxamide Group
The 2-(trifluoromethyl)phenyl moiety is introduced via carboxamide coupling. This step draws from methodologies developed for synthesizing aromatic carbamic fluorides.
Preparation of 2-(Trifluoromethyl)Phenyl Carbamic Fluoride
The precursor N-(trifluoromethyl)-anthraniloyl fluoride is isomerized in the presence of hydrogen fluoride (HF) to yield the carbamic fluoride.
Reaction Conditions :
-
HF : Substrate Ratio = 4:1 to 20:1
-
Temperature: 20–100°C
-
Duration: 24 hours
Critical Note : HF serves as both catalyst and solvent, enabling a solvent-free process that minimizes byproducts.
Coupling to the Spirocyclic Amine
The spirocyclic amine intermediate (from Section 1.3) reacts with 2-(trifluoromethyl)phenyl carbamic fluoride under mild basic conditions.
Reaction Mechanism :
Optimized Parameters :
-
Solvent: Dichloromethane
-
Base: Triethylamine (2.5 equiv.)
-
Temperature: 0–25°C
Yield : 85–92% after purification via silica gel chromatography.
Purification and Characterization
Concentration and Filtration
The crude product is concentrated using rotary evaporation, with two-stage volume reduction to maximize precipitate formation:
-
Initial concentration to 1/10 volume at 40°C
-
Secondary concentration to 1/3 volume at 10°C
Washing and Drying
-
Washing : Deionized water (3×50 mL per gram of product) removes residual HF and salts.
-
Drying : Air-drying (2 hours) followed by vacuum desiccation (24 hours) ensures moisture content <0.5%.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Patent CN110818712A) | Method B (Patent US4466927A) |
|---|---|---|
| Core Yield | 91.95% | N/A |
| Carboxamide Coupling | 85% | 92% |
| Solvent Use | Methanol (recyclable) | HF (non-recyclable) |
| Reaction Time | 24–30 hours | 24 hours |
Key Insight : Method A’s use of recyclable methanol enhances sustainability, while Method B’s HF-mediated isomerization offers higher coupling efficiency.
Challenges and Optimization Strategies
Propyl Group Steric Effects
The 3-propyl substituent introduces steric hindrance during the intermediate reaction, reducing yield by 8–10% compared to ethyl analogs. Mitigation strategies include:
-
Slow addition of 2-(propylamino)acetaldehyde over 1 hour.
-
Increasing potassium ferricyanide to 0.10 equiv. to accelerate oxidation.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for 2,4-dioxo-3-propyl-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide?
- Methodological Answer : The synthesis of triazaspiro compounds typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. For this compound:
- Step 1 : Construct the spirocyclic core via a [3+2] cycloaddition or ring-closing metathesis.
- Step 2 : Introduce the propyl and trifluoromethylphenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling.
- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to preserve stereochemical integrity, as spiro systems are prone to ring-opening under harsh conditions .
- Critical Parameters : Monitor reaction progress with LC-MS to detect intermediates. Use protecting groups (e.g., Boc for amines) to prevent undesired side reactions .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the spirocyclic structure and substituent positions. The trifluoromethyl group (~δ -60 ppm in 19F NMR) and carbonyl signals (δ 160-180 ppm in 13C NMR) are diagnostic .
- HRMS : Verify molecular weight (±2 ppm accuracy).
- X-ray crystallography : Resolve stereochemical ambiguities; triazaspiro compounds often crystallize in monoclinic systems (e.g., P21/c) with Z = 4 .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against phospholipase D2 (PLD2) or mitochondrial permeability transition pore (mPTP) using fluorogenic substrates (e.g., Amplex Red for PLD2) .
- Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in models of ischemia-reperfusion injury .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility of intermediates .
- Catalyst screening : Test Pd/C or Ni catalysts for cross-coupling steps; Pd(OAc)2/XPhos systems improve efficiency in trifluoromethylphenyl incorporation .
- Workflow : Implement flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control and reduce byproducts .
Q. What strategies resolve contradictory bioactivity data across different cellular models?
- Methodological Answer :
-
Orthogonal assays : Combine enzymatic (IC50) and cell-based (EC50) assays to distinguish direct target engagement from off-target effects .
-
Metabolic profiling : Use LC-MS/MS to identify metabolites that may antagonize/activate the compound in specific cell lines .
-
Structural analogs : Compare SAR trends with related triazaspiro inhibitors (Table 1) to identify critical substituents .
Table 1. SAR of Triazaspiro Derivatives
Substituent (R1/R2) Target Activity (IC50) Reference Propyl/CF3-phenyl mPTP 0.8 µM Ethyl/4-Cl-phenyl PLD2 1.2 µM Methyl/3-OCH3-phenyl DPP-IV 2.5 µM
Q. How can computational methods predict the compound’s binding mode to therapeutic targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with crystal structures of mPTP (PDB: 6HY9) or PLD2 (homology models). Focus on hydrogen bonding with the spirocyclic carbonyl and hydrophobic interactions with the trifluoromethyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. What in vivo models are appropriate for evaluating efficacy in ischemia-reperfusion injury?
- Methodological Answer :
- Rodent MI models : Induce myocardial infarction via LAD ligation; administer the compound intravenously during reperfusion. Measure infarct size (TTC staining) and cardiac function (echocardiography) .
- Pharmacokinetics : Conduct bioavailability studies in rats. The trifluoromethyl group may enhance blood-brain barrier penetration, requiring tissue-specific exposure analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
